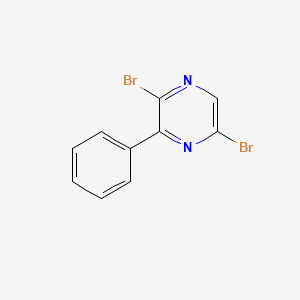

2,5-Dibromo-3-phenylpyrazine

Description

2,5-Dibromo-3-phenylpyrazine is a brominated pyrazine derivative featuring a phenyl group at the 3-position and bromine atoms at the 2- and 5-positions. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their electronic properties and applications in pharmaceuticals, agrochemicals, and materials science. The phenyl substituent likely enhances steric bulk and π-conjugation, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

2,5-dibromo-3-phenylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDLKNUEOINATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CN=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-3-phenylpyrazine typically involves the bromination of 3-phenylpyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2,5-dibromo-3-phenylpyrazine may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-phenylpyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium compounds.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as ethanol or toluene.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be obtained.

Coupling Products: Biaryl compounds with diverse functional groups, useful in pharmaceuticals and materials science.

Scientific Research Applications

2,5-Dibromo-3-phenylpyrazine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and biaryl derivatives.

Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the synthesis of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2,5-dibromo-3-phenylpyrazine and its derivatives is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atoms and phenyl group. These interactions can lead to inhibition or activation of specific biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1 summarizes key structural and molecular properties of 2,5-Dibromo-3-phenylpyrazine and related pyrazine derivatives.

*Calculated based on analogous structures.

Key Observations:

- Electron-Withdrawing vs.

- Steric Effects : The phenyl group introduces steric hindrance, which may slow reaction kinetics compared to smaller substituents (e.g., methyl or ethyl groups).

- Molecular Weight: The bromine and phenyl substituents significantly increase molecular weight (~314 g/mol) compared to non-brominated analogs (e.g., 150–178 g/mol).

2.5-Dibromo-3-phenylpyrazine:

Electrophilic Bromination : Using Br₂ or N-bromosuccinimide (NBS) under controlled conditions.

Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl groups. describes similar methods for bromo-chloro-pyrazine derivatives using Pd(PPh₃)₂Cl₂.

Comparison with Other Compounds:

- 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine: Synthesized via α-bromination, azide exchange, and oxidation.

- 5-Bromo-6-chloro-3-(thiophenylethynyl)pyrazin-2-amine: Prepared using Pd catalysts and Sonogashira coupling.

Biological Activity

Overview

2,5-Dibromo-3-phenylpyrazine is a heterocyclic compound with significant potential in various biological applications. Its unique structure, characterized by two bromine atoms and a phenyl group attached to a pyrazine ring, positions it as a valuable candidate in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2,5-Dibromo-3-phenylpyrazine can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. The bromine substituents enhance the compound's reactivity, potentially increasing its efficacy against microbial pathogens.

- Antitumor Effects : Research indicates that derivatives of pyrrolopyrazine compounds can exhibit antitumor activity by interfering with cellular signaling pathways involved in cancer progression.

- Kinase Inhibition : The compound may inhibit specific kinases, which are crucial in various signaling pathways, leading to altered cellular responses and potential therapeutic benefits in cancer treatment.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies highlight the biological activity of 2,5-Dibromo-3-phenylpyrazine and its derivatives:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various pyrazine derivatives, including 2,5-Dibromo-3-phenylpyrazine. Results indicated significant inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values comparable to standard antimicrobial agents .

- Antitumor Activity : In vitro studies demonstrated that 2,5-Dibromo-3-phenylpyrazine could inhibit the proliferation of cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .

- Kinase Inhibition : Research has shown that similar compounds can inhibit specific kinases involved in cancer signaling pathways. The structure of 2,5-Dibromo-3-phenylpyrazine suggests it may interact with these kinases, although further studies are needed to confirm this.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2,5-Dibromo-3-phenylpyrazine. Modifications to the phenyl group or bromine substituents may enhance its efficacy:

Table 2: Structure-Activity Relationship Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.